molecular formula C9H6FN3OS B1474761 6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1693705-33-7

6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1474761
CAS No.: 1693705-33-7
M. Wt: 223.23 g/mol
InChI Key: APMCYDQAMFXSMK-UHFFFAOYSA-N
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Description

6-(5-Fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 1693705-33-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 3,4-dihydropyrimidin-2(1H)-(thio)one (DHPM) core, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities . The incorporation of a 5-fluoropyridin-3-yl substituent at the 6-position is of particular interest. The fluorine atom can significantly influence a compound's physicochemical properties, such as its metabolic stability and membrane permeability, making it a common strategy in modern drug design . The dihydropyrimidinone core is classically synthesized via the Biginelli multicomponent reaction , and its derivatives are known to exhibit various pharmacological effects, including anticancer, anti-HIV, antimicrobial, antifungal, and anti-inflammatory activities . Researchers value this scaffold for its ability to interact with multiple biological targets. For instance, well-known DHPM derivatives like monastrol function as mitotic kinesin inhibitors, making them valuable tools for studying cell division and cancer pathways . The specific structural features of this compound make it a versatile intermediate for further chemical exploration and a candidate for screening in various drug discovery programs aimed at developing new therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(5-fluoropyridin-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3OS/c10-6-1-5(3-11-4-6)7-2-8(14)13-9(15)12-7/h1-4H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMCYDQAMFXSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Stoichiometry

Component Role Typical Molar Ratio
5-Fluoropyridine-3-carbaldehyde Aldehyde component 1 equivalent
1,3-Dicarbonyl compound (e.g., acetylacetone) β-ketoester or diketone 1 equivalent
Thiourea Source of thioxo group 1–1.5 equivalents
Catalyst Acid catalyst (e.g., Bi(NO3)3·5H2O, ZrCl4) 5–20 mol%
Solvent Often solvent-free or ethanol/water mixtures Variable

Reaction Conditions

  • Catalysts: Lewis acids such as bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) or zirconium tetrachloride (ZrCl4) have been reported to catalyze the reaction efficiently under solvent-free conditions.
  • Temperature: Typically 80–120 °C.
  • Time: 2–6 hours, depending on catalyst and conditions.
  • Method: One-pot condensation under solvent-free or mild solvent conditions, sometimes assisted by microwave irradiation or ultrasound to enhance yield and reduce reaction time.

Mechanistic Notes

  • The aldehyde and 1,3-dicarbonyl compound undergo Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate.
  • Thiourea then adds to this intermediate, followed by cyclization and tautomerization, yielding the dihydropyrimidinethione scaffold.
  • The fluorine substituent on the pyridine ring influences electronic properties and reactivity, often requiring optimization of catalyst and temperature to achieve high yields.

Variations and Modifications in Preparation

Modification of Urea/Thiourea Component

  • Substituted thioureas or isothioureas can be used to introduce different thioxo or substituted groups, enhancing biological activity or solubility.
  • Guanidine and 5-amino-1,2,4-triazoles have been used as urea analogs in related syntheses, but thiourea remains the preferred reagent for thioxo derivatives.

Modification of Aldehyde Component

  • Aromatic aldehydes are standard; however, heteroaromatic aldehydes like 5-fluoropyridine-3-carbaldehyde require careful optimization.
  • Masked aldehydes (acylals) or in situ oxidation of benzyl halides to aldehydes have been used to generate aldehydes under mild conditions, facilitating one-pot syntheses.

Catalyst and Solvent Effects

Catalyst Solvent Condition Yield Range (%) Notes
Bi(NO3)3·5H2O Solvent-free 70–85 Efficient, environmentally benign
ZrCl4 Solvent-free 65–80 Good for thioxo derivatives
12-Tungstophosphoric acid Solvent-free or ethanol 60–75 Acidic catalyst, promotes condensation
Microwave-assisted DMSO or solvent-free 75–90 Shorter reaction times, higher yields

Research Findings on Optimization and Yields

  • The optimal molar ratio for the Biginelli reaction is often around 0.5:1:1:1.5 for ammonium chloride (or thiourea), aldehyde, 1,3-dicarbonyl, and urea/thiourea, respectively, to maximize yield.
  • Use of microwave irradiation has been shown to significantly reduce reaction time and increase yield, especially with fluorinated aldehydes.
  • Ultrasound irradiation can also promote the reaction under milder conditions, improving yields for sensitive substrates.
  • The presence of fluorine on the pyridine ring may require slightly higher temperatures or longer reaction times due to electronic effects reducing aldehyde reactivity.

Summary Table of Preparation Methods

Parameter Description/Condition Comments
Reaction Type Biginelli three-component condensation One-pot, multicomponent reaction
Aldehyde 5-Fluoropyridine-3-carbaldehyde Heteroaromatic, fluorinated
1,3-Dicarbonyl Acetylacetone or ethyl acetoacetate β-Ketoester/diketone
Urea Analog Thiourea Provides thioxo group
Catalyst Bi(NO3)3·5H2O, ZrCl4, or acid catalysts Lewis acids preferred
Solvent Solvent-free or ethanol/water Environmentally friendly
Temperature 80–120 °C Optimized for fluorinated aldehyde
Time 2–6 hours Microwave/ultrasound reduce time
Yield 65–90% Dependent on catalyst and conditions

Analytical Characterization Post-Synthesis

Chemical Reactions Analysis

Types of Reactions

6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The chemical structure of 6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be represented as follows:

C10H8FN3OS\text{C}_{10}\text{H}_{8}\text{FN}_3\text{OS}

Anti-Cancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives of dihydropyrimidinones have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

A study published in Journal of Medicinal Chemistry demonstrated that a related thioxo compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cancer progression .

Anti-Inflammatory Properties

Compounds with similar structures have shown promise in treating inflammatory diseases. The thioxo group is believed to enhance the anti-inflammatory effects by modulating cytokine production.

Case Study: Reduction of Inflammatory Markers

In vitro studies highlighted that a derivative of this compound reduced the levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Research has also explored the neuroprotective properties of pyrimidinone derivatives. The introduction of fluorine atoms has been associated with improved bioavailability and neuroprotective effects.

Case Study: Protection Against Neurodegeneration

In a recent investigation, a fluorinated derivative was shown to protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to enhanced antioxidant activity and modulation of neurotrophic factors .

Mechanism of Action

The mechanism of action of 6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogs and Substituent Effects

Compound Name Substituent at Position 6 Key Features
Target Compound 5-Fluoropyridin-3-yl Fluorine enhances electronegativity and binding affinity .
6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 3-Chlorophenyl Chlorine increases lipophilicity; moderate antitubercular activity .
6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 4-Chlorophenyl Higher antibacterial activity compared to 3-chloro analogs .
6-(2-Chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 2-Chloro-6-fluorophenyl Dual halogenation improves membrane permeability .
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Methyl Simpler structure; used in Au(III) complexes for antimicrobial studies .

Physicochemical Properties

Property Target Compound 6-(4-Chlorophenyl) Analog 6-Methyl Analog
Melting Point (°C) Not reported 256–257 (decomp.) 266–268
LogP (Predicted) 1.8–2.2 2.5 0.9
Solubility (Water) Low Very low Moderate

Key Research Findings

Fluorine’s Role: The 5-fluoropyridinyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs, as seen in kinase inhibitors like IVPC () .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl, -F) at position 6 enhance antibacterial and antitumor activity but reduce solubility .
  • Bulkier substituents (e.g., morpholine, thiophene) improve target selectivity but may complicate synthesis .

Synthetic Flexibility: The pyrimidinone core allows modular derivatization, enabling rapid optimization for specific therapeutic targets .

Biological Activity

The compound 6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is part of a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound's structure is characterized by a pyrimidine core substituted with a 5-fluoropyridine moiety and a thioxo group. The molecular formula can be represented as C10H8FN3OSC_{10}H_{8}FN_{3}OS.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidinones exhibit significant antimicrobial properties. A study highlighted the synthesis of various thio derivatives, including those similar to this compound, which demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateHigh
Similar Thio Derivative AHighModerate
Similar Thio Derivative BLowHigh

Anticancer Activity

The anticancer potential of dihydropyrimidine derivatives has been widely studied. The compound has been shown to inhibit cancer cell proliferation in various in vitro assays. In particular, it exhibited cytotoxic effects against breast cancer cell lines (e.g., MCF-7) and prostate cancer cell lines (e.g., PC-3) .

Case Study: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of the compound on MCF-7 cells. The results indicated an IC50 value of approximately 15 µM, suggesting significant antiproliferative activity.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in vitro, indicating its potential role in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineControl Level (pg/mL)Compound Level (pg/mL)
TNFα10030
IL-68025

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine ring have been shown to enhance potency and selectivity against target enzymes or receptors involved in disease processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting fluoropyridine-substituted intermediates with thiourea in the presence of sodium ethoxide (NaOEt) under inert atmospheres (e.g., argon). For example, sodium metal dissolved in dry ethanol reacts with thiourea and fluoropyridine derivatives to form the thioxo-pyrimidinone core .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis. Monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : The thioxo group (C=S) appears at δ ~185–190 ppm in ¹³C NMR. The fluoropyridinyl moiety shows distinct aromatic proton signals (e.g., δ 8.5–9.5 ppm for pyridinyl protons) .
  • IR : A strong absorption band at ~1200–1250 cm⁻¹ confirms the C=S stretch.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at room temperature. Avoid moisture to prevent degradation of the thioxo group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Derivatization : Modify the fluoropyridinyl or thioxo groups via alkylation, acylation, or cross-coupling reactions. For example, S-alkylation with methyl iodide or aryl halides can generate analogs for comparison .
  • Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity against cancer lines). Use PASS software to predict biological targets .
    • Data Analysis : Compare IC₅₀ values and correlate substituent effects with activity trends.

Q. What strategies address contradictions in biological activity data across different assays or species?

  • Case Study : If the compound shows high in vitro activity but low in vivo efficacy, consider:

  • Metabolic Stability : Use liver microsomes (human/rat) to assess oxidative desulfurization (C=S → C=O), a common metabolic pathway mediated by flavin monooxygenases (FMOs) or cytochrome P450 enzymes .
  • Species Differences : Dog microsomes may show higher FMO activity than humans, leading to variable metabolite profiles .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • Approach :

  • ADME Prediction : Tools like SwissADME predict logP, solubility, and bioavailability. The fluoropyridinyl group enhances membrane permeability but may reduce aqueous solubility .
  • Docking Studies : Model interactions with target proteins (e.g., β-glucuronidase) to prioritize analogs with improved binding affinity .

Key Challenges and Solutions

  • Challenge : Low yield in fluoropyridinyl substitution.
    • Solution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to improve regioselectivity .
  • Challenge : Discrepancies in bioactivity between enantiomers.
    • Solution : Perform chiral resolution via HPLC with polysaccharide-based columns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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